![molecular formula C18H19Cl2N3 B5655915 4-benzyl-N-(2,3-dichlorobenzylidene)-1-piperazinamine](/img/structure/B5655915.png)
4-benzyl-N-(2,3-dichlorobenzylidene)-1-piperazinamine
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Overview
Description
"4-benzyl-N-(2,3-dichlorobenzylidene)-1-piperazinamine" is a compound that belongs to the piperazine class, known for their diverse chemical and pharmacological properties. Piperazine derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives often involves reactions like Schiff base formation, as seen in the synthesis of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), which is similar in structure to the compound (Xu et al., 2012). These syntheses typically involve the reaction of piperazine with various aldehydes in different solvent systems.
Molecular Structure Analysis
Piperazine derivatives exhibit diverse molecular structures, often characterized using techniques such as X-ray crystallography. For example, different piperazine derivatives show variations in their molecular conformations and intermolecular interactions, as observed in closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, forming different structures and exhibiting diverse properties. The reactivity can be influenced by substitutions on the piperazine ring, as seen in the synthesis and study of different piperazine derivatives (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as their crystalline structure, can be analyzed using techniques like X-ray diffraction. These properties are crucial in determining their suitability for various applications. For instance, studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives provide insights into their physical characteristics (Sugimoto et al., 1990).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are diverse, depending on their structural configurations. These properties are key to understanding their potential uses in various fields, including pharmacology and materials science. The study of various piperazine-based compounds reveals significant insights into their chemical behavior (Desai & Chikhalia, 2005).
properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-8-4-7-16(18(17)20)13-21-23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQIRZCACKYGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(2,3-dichlorophenyl)methanimine |
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